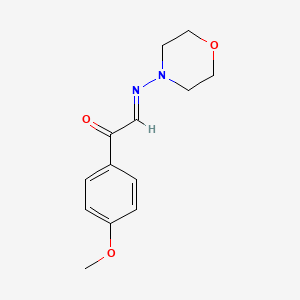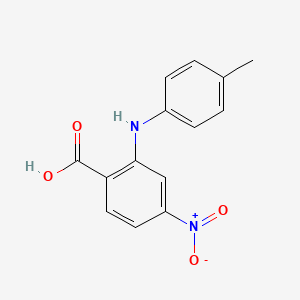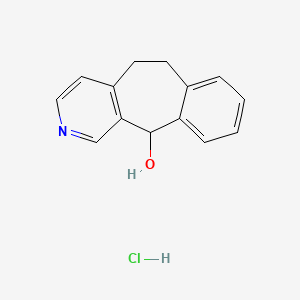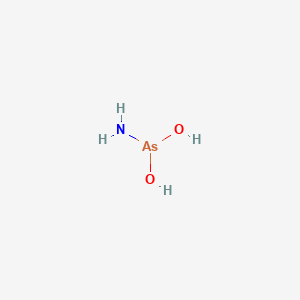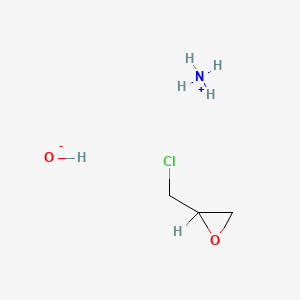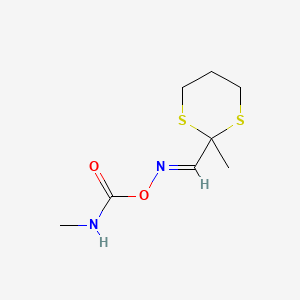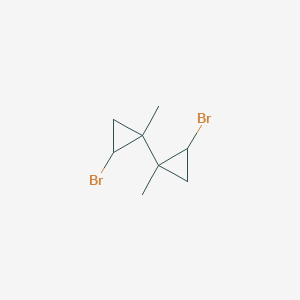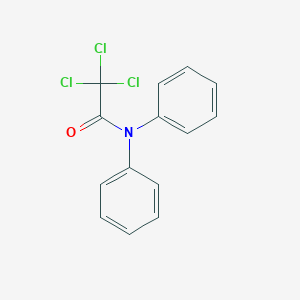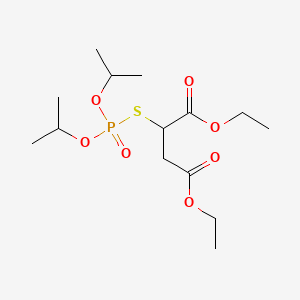
Di-iso-propyl malaoxon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-iso-propyl malaoxon is an organophosphate compound known for its role as a metabolite of malathion, a widely used insecticide. It is more toxic than its parent compound, malathion, and is known to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-iso-propyl malaoxon can be synthesized through the oxidation of di-iso-propyl malathion. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Di-iso-propyl malaoxon undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion back to less oxidized forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include various phosphorothioate and phosphorodithioate derivatives .
Scientific Research Applications
Di-iso-propyl malaoxon has several scientific research applications:
Chemistry: Used as a model compound to study organophosphate chemistry and reactivity.
Biology: Studied for its effects on cholinesterase inhibition and its impact on the nervous system.
Medicine: Investigated for its potential use in developing antidotes for organophosphate poisoning.
Industry: Used in the development of more effective and safer insecticides
Mechanism of Action
Di-iso-propyl malaoxon exerts its effects by inhibiting the enzyme cholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system neurons. The molecular targets include the active site of cholinesterase, where this compound forms a covalent bond, rendering the enzyme inactive .
Comparison with Similar Compounds
Similar Compounds
Malathion: The parent compound, less toxic.
Isomalathion: An isomer of malathion, also toxic.
Parathion: Another organophosphate insecticide, more toxic than malathion.
Uniqueness
Di-iso-propyl malaoxon is unique due to its higher toxicity compared to malathion and its ability to inhibit cholinesterase more effectively. This makes it a valuable compound for studying the toxicological effects of organophosphates and developing antidotes .
Properties
CAS No. |
25017-57-6 |
|---|---|
Molecular Formula |
C14H27O7PS |
Molecular Weight |
370.40 g/mol |
IUPAC Name |
diethyl 2-di(propan-2-yloxy)phosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C14H27O7PS/c1-7-18-13(15)9-12(14(16)19-8-2)23-22(17,20-10(3)4)21-11(5)6/h10-12H,7-9H2,1-6H3 |
InChI Key |
QHSPDKYNDVADIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


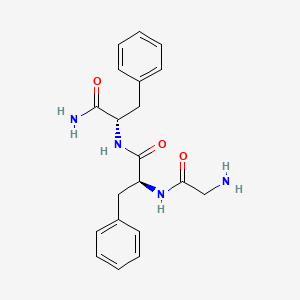
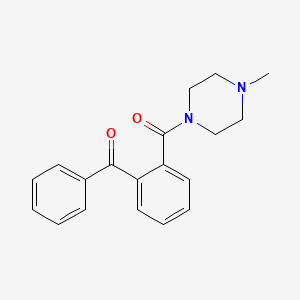
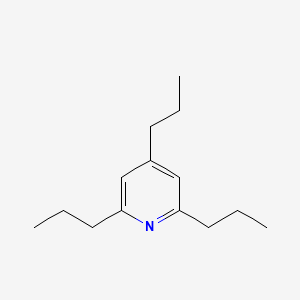
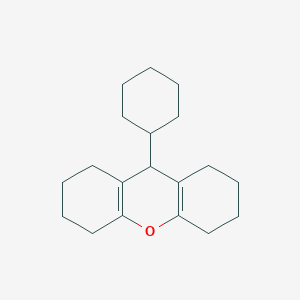
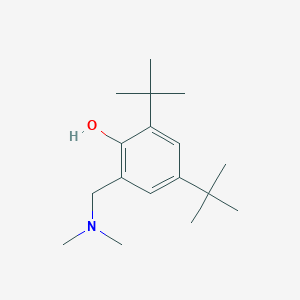
![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)
